1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride
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Overview
Description
1-Ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an ethynyl group attached to a cyclohexane ring, which is further substituted with a dimethyl group and an amine group, forming a hydrochloride salt.
Preparation Methods
The synthesis of 1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through cyclization reactions.
Introduction of the Ethynyl Group: The ethynyl group is introduced via an alkylation reaction using an appropriate ethynylating agent.
Substitution with Dimethyl Groups: The dimethyl groups are introduced through a Friedel-Crafts alkylation reaction.
Amination: The amine group is introduced through a nucleophilic substitution reaction.
Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-Ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form saturated derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Addition: The ethynyl group can undergo addition reactions with halogens or hydrogen halides to form dihalo or halo derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, leading to modulation of their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
1-Ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-Ethynylcyclohexan-1-amine Hydrochloride: Lacks the dimethyl substitution, leading to different chemical and biological properties.
3,3-Dimethylcyclohexan-1-amine Hydrochloride:
1-Ethynyl-3-methylcyclohexan-1-amine Hydrochloride: Contains only one methyl group, which affects its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
2763780-21-6 |
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Molecular Formula |
C10H18ClN |
Molecular Weight |
187.7 |
Purity |
95 |
Origin of Product |
United States |
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